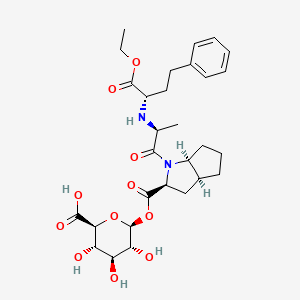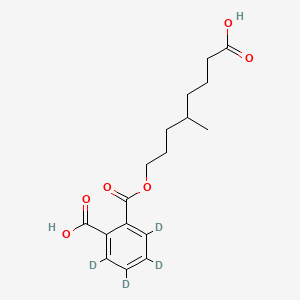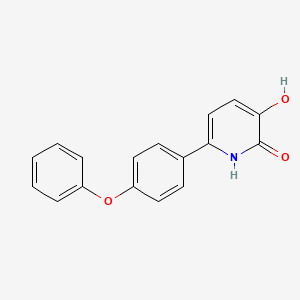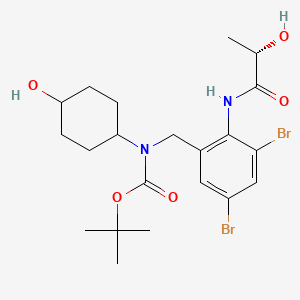
Ramipril acyl-B-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ramipril acyl-B-D-glucuronide is a metabolite of ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Ramipril is primarily prescribed for the management of hypertension and to reduce cardiovascular mortality following myocardial infarction. The metabolism of ramipril in the liver and kidneys results in the formation of several metabolites, including ramiprilat, ramipril diketopiperazine, ramipril acyl glucuronide, and ramipril N-glucuronide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ramipril acyl-B-D-glucuronide involves the conjugation of ramipril with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the carboxylic acid group of ramipril .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite. The reaction conditions, including pH, temperature, and enzyme concentration, are carefully controlled to maximize the efficiency of the glucuronidation process .
Analyse Chemischer Reaktionen
Types of Reactions: Ramipril acyl-B-D-glucuronide undergoes several chemical reactions, including:
Hydrolysis: The ester bond in the glucuronide can be hydrolyzed, leading to the formation of ramipril and glucuronic acid.
Transacylation: The acyl group can migrate within the glucuronide molecule, resulting in the formation of positional isomers.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Transacylation: This reaction can occur spontaneously under physiological conditions, without the need for additional reagents.
Major Products Formed:
Hydrolysis: Ramipril and glucuronic acid.
Transacylation: Various positional isomers of ramipril acyl glucuronide.
Wissenschaftliche Forschungsanwendungen
Ramipril acyl-B-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ramipril in the human body.
Toxicology: Investigating the potential toxic effects of ramipril and its metabolites.
Drug Development: Understanding the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.
Wirkmechanismus
Ramipril acyl-B-D-glucuronide exerts its effects primarily through its parent compound, ramipril. Ramipril inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to a decrease in blood pressure and a reduction in cardiovascular events . The glucuronide metabolite itself is generally considered inactive but plays a role in the overall pharmacokinetics of ramipril .
Vergleich Mit ähnlichen Verbindungen
Ramiprilat: The active metabolite of ramipril, which directly inhibits ACE.
Ramipril N-glucuronide: Another glucuronide metabolite of ramipril, formed through the conjugation of ramipril with glucuronic acid.
Uniqueness: Ramipril acyl-B-D-glucuronide is unique in its formation through the conjugation of ramipril with glucuronic acid, facilitated by UGT enzymes. This metabolite is part of the phase II metabolism of ramipril and plays a crucial role in the drug’s excretion and overall pharmacokinetics .
Eigenschaften
Molekularformel |
C29H40N2O11 |
|---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1 |
InChI-Schlüssel |
ZJZVWDOXIZGYPD-UIKYHUQUSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)

![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)






